4-Iodo-6-(methylsulfonyl)quinoline
Description
Properties
Molecular Formula |
C10H8INO2S |
|---|---|
Molecular Weight |
333.15 g/mol |
IUPAC Name |
4-iodo-6-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8INO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 |
InChI Key |
BDKUIQMZOZRKPF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Iodo-6-(methylsulfonyl)quinoline
General Synthetic Strategy
The synthesis of this compound generally involves:
- Formation of the quinoline core with appropriate substitution.
- Introduction of the iodine substituent at the 4-position.
- Installation of the methylsulfonyl group at the 6-position.
Two main approaches are reported: halogenation of preformed quinoline derivatives and electrophilic cyclization methods from alkynyl aniline precursors.
Preparation of 4-Iodoquinoline Core
Electrophilic Iodination via Cyclization of Alkynylanilines
A mild and efficient method to obtain 3- or 4-iodoquinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines using iodine sources such as iodine (I2) or iodine monochloride (ICl). This method proceeds under mild conditions (room temperature to 0 °C) and tolerates various functional groups.
- Typical conditions use 3 equivalents of iodine and 2 equivalents of sodium bicarbonate in acetonitrile at room temperature.
- The reaction affords iodoquinolines in moderate to good yields (up to 76%).
- The choice of base and solvent is critical for yield optimization.
- This method allows scale-up with consistent yields.
(Table 1 summarizes representative yields under different conditions.)
| Entry | Iodine Source | Base | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | I2 (3 equiv) | NaHCO3 (2 eq) | MeCN | 25 | 76 | Optimal conditions |
| 2 | I2 (2 equiv) | NaHCO3 (2 eq) | MeCN | 25 | 55 | Lower iodine reduces yield |
| 3 | ICl (2 equiv) | NaHCO3 (2 eq) | MeCN | 25 | 70 | Faster reaction, similar yield |
Source: Adapted from electrophilic cyclization studies
Halogenation of Quinazoline Intermediates
Another approach involves preparing 4-chloro-6-iodoquinazoline intermediates via halogenation of 6-iodo-3H-quinazolin-4-one derivatives using phosphorus oxychloride and triethylamine in toluene, followed by substitution reactions to introduce other groups.
- Starting from 5-iodo-2-aminobenzoic acid, 6-iodo-3H-quinazolin-4-one is synthesized by reaction with formamide and phosphorus oxychloride.
- Subsequent chlorination and amination steps afford 4-chloro-6-iodoquinazoline.
- This intermediate can be further functionalized to yield quinoline derivatives.
Introduction of the Methylsulfonyl Group at the 6-Position
The methylsulfonyl group can be introduced via oxidation of methylthio substituents or by direct sulfonylation of the quinoline ring.
- Oxidation of 6-methylthioquinoline derivatives with oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) yields the corresponding methylsulfonyl derivatives.
- Alternatively, nucleophilic substitution on 6-halogenated quinolines with methylsulfinyl or methylsulfonyl nucleophiles is possible under controlled conditions.
- Reaction conditions typically require mild heating (50–100 °C) in polar solvents such as dimethylformamide or acetonitrile.
One-Pot Multicomponent Synthesis Approaches
Recent studies have explored one-pot, three-component syntheses of iodo-substituted quinoline derivatives using trifluoroacetic acid as a catalyst under acidic conditions.
- Starting materials include iodoaniline, pyruvic acid, and substituted aldehydes.
- The reaction proceeds via Doebner-type condensation and cyclization.
- Solvent choice influences the product distribution; acetic acid favors quinoline formation.
- Electron-withdrawing substituents on aldehydes promote carboxy-quinoline formation.
- Yields are generally high with efficient purification.
(Table 2 presents selected yields of iodoquinoline derivatives from multicomponent reactions.)
| Aldehyde Substituent | Product Type | Yield (%) | Notes |
|---|---|---|---|
| Para-halogen | Carboxy-quinoline | 70–85 | Main product with minor by-products |
| Meta-electron withdrawing | Pyrrole-2-one derivative | 60–75 | Exclusive formation |
| Electron-donating | Pyrrole-2-one derivatives | 50–65 | By-products present |
Analytical Characterization and Research Results
- The synthesized this compound and analogues have been characterized by nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and X-ray crystallography.
- Proton and carbon spin systems were elucidated using bidimensional correlation experiments (H,H-COSY, H,C-HSQC, H,C-HMBC).
- Spectral data confirm the regioselectivity of iodination and sulfonylation.
- Yields vary depending on substituent electronic effects and reaction conditions but generally range from moderate to high (50–85%).
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic cyclization | N-(2-alkynyl)anilines, I2/NaHCO3, MeCN, RT | 55–76 | Mild conditions, functional group tolerance | Requires alkynyl precursors |
| Halogenation of quinazoline | 6-iodo-3H-quinazolin-4-one, POCl3, TEA, toluene | 60–80 | Well-established intermediates | Multistep synthesis |
| Oxidation of methylthio group | Methylthioquinoline, oxidants (H2O2, mCPBA) | 60–85 | Direct sulfone formation | Requires methylthio precursor |
| One-pot multicomponent synthesis | Iodoaniline, pyruvic acid, aldehydes, TFA, acetic acid | 50–85 | Cost-effective, rapid, high yield | Product distribution depends on substituents |
Chemical Reactions Analysis
Types of Reactions
4-Iodo-6-(methylsulfonyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Iodo-6-(methylsulfonyl)quinoline has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing antimicrobial, antiviral, and anticancer agents.
Biological Studies: Investigated for its potential to inhibit specific enzymes and proteins involved in disease pathways.
Industrial Chemistry: Utilized in the synthesis of advanced materials and as a precursor for other quinoline derivatives.
Photovoltaics: Employed in the development of third-generation photovoltaic cells due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Iodo-6-(methylsulfonyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and subsequent cell death. This mechanism is similar to that of other quinoline derivatives . Additionally, it may interact with other proteins and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
